Dibenz(cd,f)indole-9,10-diol, 5-ethyl-4,5,5a,6-tetrahydro-4-propyl-, hydrochloride, (4S-trans)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-201678 involves several key steps:
Industrial Production Methods
Industrial production methods for CI-201678 are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
CI-201678 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
CI-201678 exerts its effects primarily through its interaction with dopamine receptors. By acting as a dopamine receptor agonist, it enhances dopaminergic signaling in the brain, which is beneficial in treating conditions like Parkinson’s disease. The compound also influences other molecular targets and pathways involved in neurotransmission and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Dibenz [cd,f]indole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Dopamine receptor agonists: Other compounds in this category include pramipexole and ropinirole, which are also used to treat Parkinson’s disease.
Uniqueness
CI-201678 is unique due to its specific structural modifications, which enhance its efficacy and selectivity as a dopamine receptor agonist. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
82188-33-8 |
---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(9R,11S)-10-ethyl-11-propyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,12,14-hexaene-3,4-diol;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-6-15-13-7-5-8-14-18-12(9-10-17(22)20(18)23)11-16(19(13)14)21(15)4-2;/h5,7-10,15-16,22-23H,3-4,6,11H2,1-2H3;1H/t15-,16+;/m0./s1 |
InChI Key |
GEWBTAUZIRYZCI-IDVLALEDSA-N |
Isomeric SMILES |
CCC[C@H]1C2=CC=CC3=C2[C@H](N1CC)CC4=C3C(=C(C=C4)O)O.Cl |
Canonical SMILES |
CCCC1C2=CC=CC3=C2C(N1CC)CC4=C3C(=C(C=C4)O)O.Cl |
Origin of Product |
United States |
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